The compound can be classified as:
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves several key steps:
These steps may vary slightly based on specific laboratory protocols or desired modifications to the compound .
The molecular structure of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be described as follows:
The InChI key for this compound is ACTQDCFJGIFKCN-UHFFFAOYSA-N, and its canonical SMILES representation is COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C)OC .
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can participate in various chemical reactions:
The mechanism of action for N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves several potential pathways:
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide possesses several notable physical and chemical properties:
The melting point and boiling point data are not explicitly provided in the sources but can typically be determined through experimental methods in a laboratory setting.
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several significant applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1